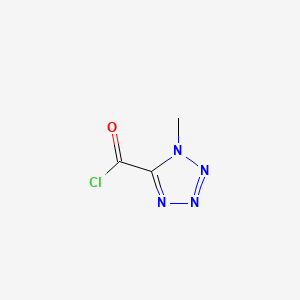
1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group and a carbonyl chloride functional group attached to the tetrazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
-
Synthetic Routes
Route 1: Reacting 1-methyl-1H-1,2,3,4-tetrazole with phosgene in the presence of a base such as triethylamine.
Route 2: Using triphosgene as a safer alternative to phosgene, in a similar reaction setup.
-
Reaction Conditions
- Temperature: Typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
- Solvent: Commonly used solvents include dichloromethane or chloroform.
Chemical Reactions Analysis
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions
Nucleophilic Substitution: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reagents and Conditions: Typically involves the use of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane).
-
Addition Reactions
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 1-methyl-1H-1,2,3,4-tetrazole-5-carboxylic acid.
-
Oxidation and Reduction
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl chloride group can be reduced to form corresponding alcohols.
Scientific Research Applications
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of tetrazole-based ligands for coordination chemistry.
-
Biology
- Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids in pharmaceutical compounds.
-
Medicine
- Explored for its antimicrobial and antifungal properties.
- Potential use in the development of new therapeutic agents.
-
Industry
- Utilized in the production of agrochemicals and specialty chemicals.
- Applied in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The tetrazole ring can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
1-Methyl-1H-1,2,3,4-tetrazole-5-carbonyl chloride can be compared with other tetrazole derivatives:
-
1-Methyl-1H-1,2,3,4-Tetrazole-5-Carbaldehyde
- Similar structure but with an aldehyde group instead of a carbonyl chloride.
- Used in different synthetic applications.
-
1-Methyl-1H-1,2,3,4-Tetrazole-5-Carboxylic Acid
- Contains a carboxylic acid group.
- Commonly used as a building block in organic synthesis.
-
5-Methyl-1H-Tetrazole
- Lacks the carbonyl chloride group.
- Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its reactivity and versatility in forming various derivatives, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-methyltetrazole-5-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c1-8-3(2(4)9)5-6-7-8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLAYHVFMQVOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














